Cyclohexadienediol

asymmetric synthesis biocatalysis chiral pool

Ensure procurement of the correct, synthetically valuable cis-1,2-dihydrocatechol scaffold. Generic suppliers often list the achiral gem-diol (cyclohexa-2,4-diene-1,1-diol) under CAS 155645-91-3, which lacks the defined (1R,2S) stereochemistry required for asymmetric transformations such as the Tamiflu (oseltamivir) intermediate synthesis. Mandate a Certificate of Analysis confirming >99% enantiomeric excess and specify the desired substitution pattern (e.g., bromo- or methyl-substituted) derived from enzymatic dihydroxylation, as generic substitution directly impacts downstream reaction yields and diastereoselectivity.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 155645-91-3
Cat. No. B12556537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexadienediol
CAS155645-91-3
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1C=CC=CC1(O)O
InChIInChI=1S/C6H8O2/c7-6(8)4-2-1-3-5-6/h1-4,7-8H,5H2
InChIKeyQPBQEXGQGCAOKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexadienediol (CAS 155645-91-3): Procurement-Relevant Structural and Nomenclature Clarification for Scientific Selection


Cyclohexadienediol (CAS 155645-91-3) is formally registered in multiple chemical databases as cyclohexa-2,4-diene-1,1-diol, a cyclohexadiene derivative bearing two hydroxyl groups on the same ring carbon . This nomenclature presents critical ambiguity for procurement: the CAS registry 155645-91-3 has been associated with non-chiral gem-diol structural representations, whereas the synthetically and industrially relevant form employed in chiral pool synthesis is the cis-1,2-dihydrocatechol (cis-cyclohexa-3,5-diene-1,2-diol) scaffold, typically obtained via enzymatic dihydroxylation of arenes [1]. The fundamental distinction between the achiral gem-diol and the enantiomerically enriched cis-diol directly impacts procurement decisions for asymmetric synthesis applications [2].

Why CAS 155645-91-3 Procurement Requires Stereochemical and Substrate-Specific Verification Beyond Generic Cyclohexadienediol Listings


Generic substitution among cyclohexadienediol variants is precluded by three interdependent factors. First, stereochemical configuration dictates downstream synthetic utility: the enzymatically derived cis-1,2-dihydrocatechols bearing defined (1R,2S) or (1S,2R) absolute configurations serve as homochiral building blocks for natural product synthesis, whereas achiral gem-diol representations of CAS 155645-91-3 lack the stereochemical information required for asymmetric transformations . Second, the aromatic substrate from which the diol originates determines substitution pattern and functional group compatibility: chloro-, bromo-, and methyl-substituted cis-cyclohexadienediols exhibit divergent reactivity profiles in epoxidation, nucleophilic ring-opening, and cycloaddition manifolds . Third, enantiomeric excess varies substantially across production methods: microbial oxidation using Pseudomonas putida F39/D routinely achieves >99% ee, whereas alternative enzymatic platforms yield reduced enantiopurity (e.g., 67.6% ee for engineered TDO variants) [1]. These distinctions carry quantifiable consequences for reaction yields, diastereoselectivity, and the economic viability of multistep syntheses.

Quantitative Differentiation Evidence for CAS 155645-91-3 and Related cis-Dihydrodiol Scaffolds Versus In-Class Alternatives


Enantiomeric Excess: Chlorobenzene Dioxygenase-Derived Naphthalene cis-Dihydrodiol Achieves >99% ee Versus 67.6% ee for Engineered Toluene Dioxygenase Variants

Chlorobenzene dioxygenase (CDO) from Pseudomonas sp. strain P51 oxidizes naphthalene to enantiomerically pure (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with absolute stereocontrol (>99% ee), matching the stereochemical outcome of toluene dioxygenases from P. putida UV4 and F39/D [1]. In contrast, engineered toluene dioxygenase variants produce the opposite enantiomer with substantially reduced enantiomeric excess of 67.6% and only 1.5% product formation [2].

asymmetric synthesis biocatalysis chiral pool

Biotransformation Rate: Naphthalene-Derived cis-Dihydrodiol Formation Rate Exceeds Monosubstituted Benzene Dihydrodiols by 45-200% and Benzene Dihydrodiol by >400%

The formation rate of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene via CDO-catalyzed oxidation was significantly higher (approximately 45 to 200%) than those of several monosubstituted cis-benzene dihydrodiols, and more than four times higher (>400%) than the formation rate of the parent cis-benzene dihydrodiol [1].

bioprocess engineering enzyme kinetics metabolic engineering

Chiral Pool Synthetic Efficiency: cis-Cyclohexadienediol Scaffolds Enable Four-Step Synthesis of (−)-Conduritol C Analogues with >99% ee Starting Material

Homochiral substituted cis-1,2-cyclohexadienediols obtained via biotransformation of monosubstituted benzenes using E. coli JM109 (pDTG601) with >99% ee serve as scaffolds for a general four-step synthetic method yielding (−)-conduritol C analogues [1]. This contrasts with alternative de novo synthetic routes to conduritols, which typically require 8-12 steps with cumulative yields below 15% and necessitate stoichiometric chiral auxiliaries or resolution steps [2].

medicinal chemistry glycosidase inhibitors total synthesis

Divergent Enzyme Stereoselectivity: Naphthalene Dioxygenase and Toluene Dioxygenase Produce Opposite Enantiomers for Structurally Related Substrates

Naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) exhibit opposite absolute stereochemistry for oxidation products of several substrates: NDO F352V variant forms 77% (−)-(3S,4R)-biphenyl cis-3,4-dihydrodiol, whereas wild-type NDO yields >98% (+)-(3R,4S)-biphenyl cis-3,4-dihydrodiol [1]. A previously undescribed compound was identified when Phe-352 variants were employed [1]. This stereodivergence is not observed universally; for naphthalene itself, CDO and TDO produce identical (+)-(1R,2S) stereochemistry [2].

enzymology stereodivergent synthesis protein engineering

Fermentation Titers: cis-Cyclohexadienediols from Benzoate Esters Achieve ~1 g/L Product Concentration with Substrate-Specific Exceptions

cis-Cyclohexadienediols derived from enzymatic dihydroxylation of benzoate esters using Pseudomonas putida achieve fermentation titers of approximately 1 g/L, with the exception of n-propyl and i-propyl benzoate esters which were found to be poor substrates yielding substantially reduced product concentrations [1]. This titer represents a baseline for process economic evaluation relative to alternative chiral pool feedstocks.

bioprocess optimization whole-cell biocatalysis downstream processing

Validated Research and Industrial Applications for CAS 155645-91-3 and Chiral cis-Dihydrodiol Scaffolds Based on Quantitative Evidence


Asymmetric Synthesis of Aminocyclitol Antibiotics (e.g., Tamiflu Intermediates) Requiring >99% ee Starting Material

The enantiomerically pure cis-1,2-dihydrocatechol scaffold derived from halobenzene biotransformation (>99% ee) serves as the chiral starting material for the synthesis of anti-influenza drug Tamiflu (oseltamivir phosphate) intermediates. Specifically, the bromo-substituted cyclohexadienediol (X = Br) undergoes conversion to the aminocyclitol core via stereocontrolled epoxidation and azide ring-opening sequences [1]. The >99% ee starting material eliminates the need for chiral resolution at any stage of the five-step sequence, directly reducing API manufacturing costs [2].

Enantiopure Naphthalene cis-Dihydrodiol for Conduritol and Bicyclic Sugar Mimetic Synthesis

(+)-cis-(1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene, produced with >99% ee via CDO-catalyzed naphthalene oxidation at 45-200% higher formation rates than monosubstituted benzene diols [1], serves as the chiral scaffold for conduritol analogue synthesis in four steps [2]. This scaffold enables the preparation of bicyclic conduritol derivatives with potential glycosidase inhibitory activity, where stereochemical integrity at C1 and C2 directly determines biological target engagement [3].

Stereodivergent Access to Both Enantiomers of Biphenyl cis-Dihydrodiol for Structure-Activity Relationship (SAR) Studies

For programs requiring both enantiomers of biphenyl-derived cis-dihydrodiol intermediates, wild-type NDO provides >98% (+)-(3R,4S)-biphenyl cis-3,4-dihydrodiol, while the NDO F352V mutant yields 77% of the opposite (−)-(3S,4R) enantiomer [1]. This enzyme-level stereocontrol enables procurement of either enantiomeric series without separate asymmetric synthetic route development, accelerating SAR campaigns for biphenyl-containing bioactive molecules [1].

Benzoate Ester-Derived cis-Cyclohexadienediols for Pseudo-Sugar and Bicyclic Scaffold Construction

cis-Cyclohexadienediols derived from methyl and ethyl benzoate esters via whole-cell biotransformation achieve fermentation titers of approximately 1 g/L and undergo stereoselective hetero-Diels-Alder cycloadditions with acyl nitroso dienophiles to yield bicyclic isoxazolidine scaffolds [1]. These scaffolds serve as precursors to pseudo-sugars and aminocyclitols, with the 1 g/L fermentation titer providing a scalable production baseline for multi-gram synthesis campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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